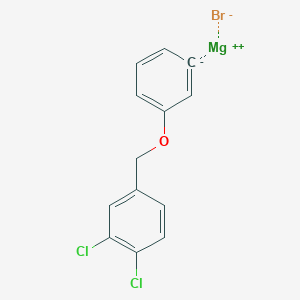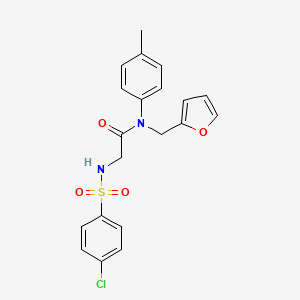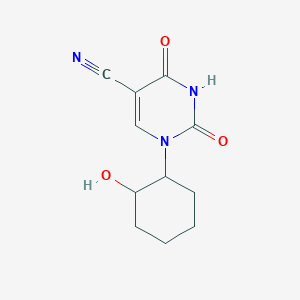
2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenesulfonamides.
Applications De Recherche Scientifique
2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-phenoxyphenyl)benzenesulfonamide
- 2,5-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide
Uniqueness
2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propriétés
Formule moléculaire |
C14H13Cl2NO3S |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c15-11-6-7-13(16)14(10-11)21(18,19)17-8-9-20-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2 |
Clé InChI |
MRUJTVGRAUPJIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)


![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)

![1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)

![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)



